![molecular formula C18H20N2O B2893116 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol CAS No. 380352-47-6](/img/structure/B2893116.png)
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Übersicht
Beschreibung
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol typically involves the condensation of 4-methylbenzylamine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
4-Methylbenzimidazole: A derivative with a methyl group on the benzimidazole ring.
2-Phenylbenzimidazole: A derivative with a phenyl group on the benzimidazole ring.
Uniqueness
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is unique due to the presence of both a benzimidazole ring and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biologische Aktivität
The compound 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesizing findings from diverse research studies, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H22N2O
- Molecular Weight : 270.37 g/mol
- CAS Number : [Not available in the search results]
The benzimidazole moiety is notable for its pharmacological versatility, often associated with anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines. For instance, a study reported that compounds based on the benzimidazole nucleus exhibited significant cytotoxicity against breast and colon cancer cells. Specifically, derivatives with modifications similar to This compound showed enhanced activity compared to their simpler counterparts .
Case Study: Cytotoxicity in Cancer Cell Lines
A detailed evaluation of compound efficacy was conducted on several cancer cell lines, including neuroblastoma and glioblastoma. The results indicated that the compound demonstrated potent cytotoxicity with an LC50 (lethal concentration for 50% of cells) in the nanomolar range. For example:
Cell Line | LC50 (nM) |
---|---|
Neuroblastoma | 18.9 |
Glioblastoma | 200 |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapies .
The mechanism by which This compound exerts its effects is believed to involve the disruption of microtubule dynamics, essential for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent against chemoresistant tumors .
In Vivo Studies
In vivo biodistribution studies have shown that compounds similar to this benzimidazole derivative can achieve significant brain uptake after oral administration. This characteristic is particularly beneficial for targeting brain tumors, where effective drug delivery remains a challenge .
Comparative Analysis of Benzimidazole Derivatives
To contextualize the biological activity of This compound , a comparison with other known benzimidazole derivatives is useful.
Compound Name | Activity Type | LC50 (nM) | Reference |
---|---|---|---|
Compound A (similar structure) | Anticancer | 15 | |
Compound B (simpler structure) | Anticancer | 300 | |
Compound C (metal complex) | Anticancer | 100 |
This table illustrates that This compound may offer superior efficacy compared to other derivatives.
Eigenschaften
IUPAC Name |
3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-10-15(11-9-14)13-20-17-6-3-2-5-16(17)19-18(20)7-4-12-21/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFXQREGVIIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322216 | |
Record name | 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201180 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380352-47-6 | |
Record name | 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.